[3-Benzyl-1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol
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Overview
Description
[3-Benzyl-1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring substituted with a benzyl group and a chlorofluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Benzyl-1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with piperidine to form an intermediate, which is then further reacted with benzyl bromide under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like methanol and catalysts such as Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-Benzyl-1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-Benzyl-1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [3-Benzyl-1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N]: Similar in structure but with different substituents.
Indole derivatives: Share some structural similarities and biological activities
Pyridazine derivatives: Another class of compounds with comparable applications.
Uniqueness
[3-Benzyl-1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFNO/c21-19-11-18(22)8-7-17(19)13-23-10-4-9-20(14-23,15-24)12-16-5-2-1-3-6-16/h1-3,5-8,11,24H,4,9-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNDSRQTMGQSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)(CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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